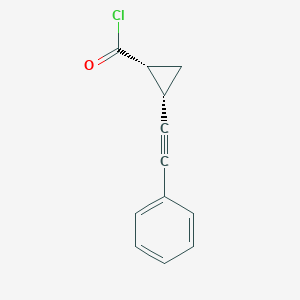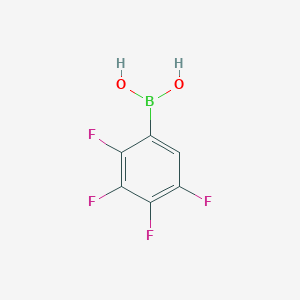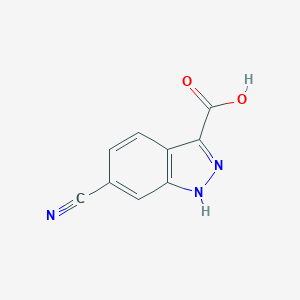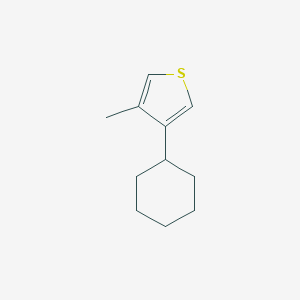
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclopropane, a three-membered ring organic compound that is known for its high reactivity and instability. The addition of a phenylethynyl group to the cyclopropane ring enhances its stability and opens up new possibilities for its use in various fields.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed that the phenylethynyl group attached to the cyclopropane ring enhances its stability and makes it less reactive towards other molecules. This property makes it an ideal building block for the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride. However, it is known to be a relatively non-toxic compound that can be handled safely under normal laboratory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is its high reactivity and stability. This property makes it an ideal building block for the synthesis of complex organic molecules. However, its high reactivity also makes it challenging to handle and requires careful handling to avoid unwanted reactions.
Future Directions
There are several future directions for the use of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride in scientific research. One potential application is in the development of new drugs and pharmaceuticals. The stable nature of this compound makes it an ideal starting material for the synthesis of drug molecules. Additionally, its unique properties may allow for the development of drugs with new mechanisms of action.
Another potential application is in the development of new materials. The high reactivity and stability of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride make it an ideal building block for the synthesis of new materials with unique properties. These materials may have applications in various fields, including electronics, energy storage, and catalysis.
Conclusion:
In conclusion, (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound with unique properties that make it an ideal building block for the synthesis of complex organic molecules. Its stable nature and high reactivity make it an attractive starting material for the development of new drugs, pharmaceuticals, and materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride involves the reaction of phenylethynylmagnesium bromide with (1R,2S)-(+)-cis-2-phenylcyclopropane-1-carboxylic acid chloride. The reaction is carried out in anhydrous conditions and requires careful handling due to the high reactivity of the reactants. The resulting product is a white crystalline solid that can be purified using standard techniques.
Scientific Research Applications
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of more complex organic molecules due to its high reactivity and stability.
properties
CAS RN |
172477-26-8 |
|---|---|
Molecular Formula |
C12H9ClO |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
(1R,2S)-2-(2-phenylethynyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c13-12(14)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,10-11H,8H2/t10-,11+/m0/s1 |
InChI Key |
KZYULMHLESORCE-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)Cl)C#CC2=CC=CC=C2 |
SMILES |
C1C(C1C(=O)Cl)C#CC2=CC=CC=C2 |
Canonical SMILES |
C1C(C1C(=O)Cl)C#CC2=CC=CC=C2 |
synonyms |
Cyclopropanecarbonyl chloride, 2-(phenylethynyl)-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)

![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)




![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)


![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

